4-Fluoro-3-nitrophenyl pivalate
Description
4-Fluoro-3-nitrophenyl pivalate is a nitroaromatic ester derivative characterized by a pivaloyl (2,2-dimethylpropanoyl) group attached to the hydroxyl group of 4-fluoro-3-nitrophenol. This compound is of interest in organic synthesis and pharmaceutical research due to the electron-withdrawing nitro and fluorine substituents, which influence its reactivity and stability.
Properties
IUPAC Name |
(4-fluoro-3-nitrophenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,3)10(14)17-7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHPBVPEPYHRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190961 | |
| Record name | Propanoic acid, 2,2-dimethyl-, 4-fluoro-3-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415564-98-5 | |
| Record name | Propanoic acid, 2,2-dimethyl-, 4-fluoro-3-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415564-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2,2-dimethyl-, 4-fluoro-3-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-nitrophenyl pivalate typically involves the esterification of 4-fluoro-3-nitrophenol with pivaloyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve more efficient and scalable methods such as continuous flow synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-nitrophenyl pivalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluoro-3-nitrophenol and pivalic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides; conditions include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux.
Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride; conditions include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide); solvents like water or ethanol and temperatures ranging from room temperature to reflux.
Major Products
Nucleophilic Substitution: Substituted phenyl pivalates
Reduction: 4-Fluoro-3-aminophenyl pivalate
Hydrolysis: 4-Fluoro-3-nitrophenol and pivalic acid
Scientific Research Applications
4-Fluoro-3-nitrophenyl pivalate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluoro-3-nitrophenyl pivalate involves its reactivity towards nucleophiles and reducing agents. The presence of the fluoro and nitro groups on the phenyl ring makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-fluoro-3-nitrophenyl pivalate with analogous compounds, focusing on molecular features, physicochemical properties, and functional group implications:
Key Research Findings and Functional Group Analysis
Reactivity Differences :
- Pivalate vs. Isocyanate : The pivalate’s ester group confers hydrolytic stability, whereas the isocyanate () is highly reactive, forming ureas or carbamates. This makes the isocyanate more suitable for stepwise polymerizations .
- Acetic Acid vs. Acetamide : The carboxylic acid () participates in acid-base reactions and esterifications, while the sulfanyl-acetamide () may exhibit thiol-mediated binding in biological systems .
Steric and Electronic Effects :
- The bulky pivaloyl group in this compound likely reduces electrophilic aromatic substitution reactivity compared to smaller esters.
- Fluorine’s electron-withdrawing effect enhances nitro group stability, a trend observed across all analogs .
Applications :
- Pharmaceuticals : Piperazine derivatives () are explored for CNS drug candidates, though discontinuation of 1-(4-fluoro-3-nitrophenyl)-4-methylpiperazine highlights challenges in scalability or toxicity .
- Material Science : Bromine and sulfur in the sulfanyl-acetamide () suggest utility in halogen-bonded crystals or heavy-atom-containing materials .
Biological Activity
4-Fluoro-3-nitrophenyl pivalate is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, enzyme interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a pivalate ester linked to a nitro-substituted phenyl ring with a fluorine atom. The presence of the fluorine substituent can significantly influence the compound's electronic properties, which in turn affects its biological interactions.
Enzyme Inhibition
Research has indicated that this compound exhibits competitive inhibition against certain enzymes, particularly aldehyde dehydrogenases. This inhibition suggests that the compound may have applications in biochemical research and drug development, particularly in metabolic pathways involving aldehydes.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study demonstrated that 4-fluoro-3-nitrophenyl azide (a related compound) competitively inhibited monoamine oxidase (MAO) in rat brain cortex. This inhibition was characterized by specific Ki values, indicating a strong interaction with the enzyme . Such findings could imply similar interactions for this compound.
-
Antimicrobial Testing :
- The antimicrobial efficacy of CFA against various strains of K. pneumoniae was assessed using checkerboard methods to determine synergistic effects with established antibiotics. The results indicated that while CFA alone showed high MIC values, its combination with other drugs could enhance antibacterial effectiveness .
Comparative Analysis with Similar Compounds
The following table summarizes some structural characteristics and biological activities of compounds related to this compound:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Pivalate ester with fluorine and nitro groups | Potential enzyme inhibitor; antimicrobial |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Similar nitro-substituted structure | Antimicrobial against K. pneumoniae |
| 4-Nitrophenyl acetate | Acetate group instead of pivalate | Varies; less studied |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
